![molecular formula C21H17BrN2O4S B2842249 4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922010-60-4](/img/structure/B2842249.png)
4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” has a molecular weight of 473.34 and a molecular formula of C21 H17 Br N2 O4 S . It has a structure that includes a dibenzo[b,f][1,4]oxazepin ring, which is a seven-membered ring with two nitrogen atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound includes a dibenzo[b,f][1,4]oxazepin ring, which is a seven-membered ring with two nitrogen atoms and one sulfur atom . The compound also contains a bromine atom and a benzenesulfonamide group .Physical And Chemical Properties Analysis
This compound has a logP value of 4.9973, a logD value of 4.8899, and a logSw value of -4.5554 . It has 7 hydrogen bond acceptors and 1 hydrogen bond donor .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Cancer Treatment
- The compound's derivatives, such as zinc phthalocyanine substituted with benzenesulfonamide units containing Schiff base, exhibit properties useful in photodynamic therapy for cancer treatment. These derivatives demonstrate good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antagonistic Properties for HIV Prevention
- Methylbenzenesulfonamide derivatives, including structures similar to 4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, have been researched for their use as CCR5 antagonists. These antagonists could potentially be used in preventing HIV-1 infection (Cheng De-ju, 2015).
Environmental Analysis and Contaminant Detection
- Studies have focused on the extraction and quantification of benzenesulfonamide compounds, including derivatives of 4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, from environmental samples like soil and air. These studies are crucial for understanding the distribution and impact of these compounds in the environment (Speltini et al., 2016); (Maceira, Marcé, & Borrull, 2018).
Supramolecular Architecture and Crystal Structure Analysis
- Research on N-(4-bromobenzoyl)-substituted benzenesulfonamides, closely related to the queried compound, has provided insights into molecular packing, supramolecular architectures, and intermolecular interactions. This is significant for understanding the crystalline forms of these compounds and their potential applications in various fields (Naveen et al., 2017).
Synthesis of Novel Compounds and Drug Development
- Various studies have focused on synthesizing new compounds using benzenesulfonamide derivatives as precursors or intermediates. These synthetic pathways are crucial for developing new pharmaceuticals and chemicals (Smith et al., 1992); (Küçükgüzel et al., 2013).
Computational and Docking Studies
- Computational studies, including molecular docking, have been conducted on benzenesulfonamide derivatives. These studies are important for predicting the interaction of these compounds with biological targets and are essential in drug design (Sowrirajan et al., 2022).
Eigenschaften
IUPAC Name |
4-bromo-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4S/c1-2-24-18-5-3-4-6-20(18)28-19-12-9-15(13-17(19)21(24)25)23-29(26,27)16-10-7-14(22)8-11-16/h3-13,23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYJDGWONFHHML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.